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Compound of Interest

Compound Name:
6-(2,2,2-Trifluoroethoxy)pyridine-3-

carbonitrile

Cat. No.: B062107 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbonitrile

Introduction
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a substituted pyridine derivative that has

garnered significant interest within the fields of medicinal chemistry and materials science. As a key

building block, its unique structural features—a pyridine ring, a cyano group, and a trifluoroethoxy

moiety—impart specific physicochemical properties that are highly desirable in the design of novel

therapeutic agents and functional materials. Pyridine and its derivatives are fundamental scaffolds in

drug design, known for their presence in a wide array of biologically active compounds.[1] The

strategic incorporation of a trifluoroethoxy group can significantly enhance metabolic stability,

lipophilicity, and binding affinity, while the cyano group serves as a versatile synthetic handle and a

potent hydrogen bond acceptor.

This guide provides a comprehensive technical overview of the molecular structure of 6-(2,2,2-
Trifluoroethoxy)pyridine-3-carbonitrile, intended for researchers, scientists, and drug development

professionals. We will delve into its structural elucidation through spectroscopic methods, discuss a

representative synthetic pathway, and explore the functional implications of its constituent chemical

motifs in the context of modern drug discovery.
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The fundamental identity and key physical characteristics of 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbonitrile are summarized below. These properties are essential for its handling, characterization,

and application in a laboratory setting.

Property Value Source(s)

CAS Number 159981-18-7 [2][3]

Molecular Formula C₈H₅F₃N₂O [2]

Molecular Weight 202.14 g/mol [2]

IUPAC Name
6-(2,2,2-

trifluoroethoxy)nicotinonitrile

Melting Point 47-49 °C [2][4][5]

Boiling Point 238.8 ± 40.0 °C (Predicted) [4][6]

Density 1.36 ± 0.1 g/cm³ (Predicted) [4][5]

Purity Typically >95-98% [3]

digraph "6_222_Trifluoroethoxy_pyridine_3_carbonitrile" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontsize=12];

edge [fontsize=12];

// Define nodes for atoms

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="-1.3,0.75!"];

C3 [label="C", pos="-1.3,-0.75!"];

C4 [label="C", pos="0,-1.5!"];

C5 [label="C", pos="1.3,-0.75!"];

C6 [label="C", pos="1.3,0.75!"];

O7 [label="O", pos="2.6,1.5!"];

C8 [label="CH₂", pos="3.9,0.75!"];

C9 [label="CF₃", pos="5.2,1.5!"];
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C10 [label="C", pos="-2.6,-1.5!"];

N11 [label="N", pos="-3.9,-2.25!"];

// Draw bonds

C2 -- N1 [len=1.5];

C3 -- C2 [len=1.5];

C4 -- C3 [len=1.5];

C5 -- C4 [len=1.5];

C6 -- C5 [len=1.5];

N1 -- C6 [len=1.5];

// Aromatic bonds

edge [style=dashed];

C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6;

// Substituents

edge [style=solid];

C6 -- O7 [len=1.5];

O7 -- C8 [len=1.5];

C8 -- C9 [len=1.5];

C3 -- C10 [len=1.5];

C10 -- N11 [len=1.5, style=solid];

C10 -- N11 [len=1.5, style=dashed];

C10 -- N11 [len=1.5, style=dashed];

}

Caption: 2D Molecular Structure of the title compound.

Spectroscopic and Structural Elucidation
The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is unequivocally

confirmed through a combination of spectroscopic techniques. While a specific, published spectrum

for this exact compound is not readily available, its structure can be confidently predicted based on

established principles of NMR, IR, and MS analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the

aromatic protons of the pyridine ring and one signal for the methylene (CH₂) protons of the

trifluoroethoxy group.

The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-

8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of

the cyano and trifluoroethoxy substituents.

The methylene protons adjacent to the oxygen and the trifluoromethyl group will appear as a

quartet (due to coupling with the three fluorine atoms) in the δ 4.5-5.0 ppm range. The high

electronegativity of the adjacent oxygen and CF₃ group results in a significant downfield shift.[7]

¹³C NMR: The carbon NMR spectrum is predicted to display eight unique signals, corresponding to

each carbon atom in the molecule's asymmetric structure.

Pyridine Ring: Five distinct signals for the carbons of the pyridine ring. The carbon bearing the

cyano group (C3) and the carbon attached to the ether oxygen (C6) will be significantly shifted.

Cyano Group: A characteristic signal for the nitrile carbon (C≡N) is expected in the δ 115-120

ppm region.

Trifluoroethoxy Group: The methylene carbon (-OCH₂-) will be observed around δ 60-70 ppm.

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond carbon-fluorine

coupling, with a chemical shift influenced by the strong electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240

cm⁻¹. This is a highly characteristic peak for the cyano group.

C-F Stretch: Strong absorption bands between 1000-1350 cm⁻¹ are characteristic of the carbon-

fluorine bonds in the trifluoromethyl group.
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C-O Ether Stretch: An intense band corresponding to the aryl-alkyl ether C-O stretch is expected

around 1250-1300 cm⁻¹.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the

presence of the pyridine ring.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the molecule's

fragmentation pattern.

Molecular Ion Peak: The exact mass of the molecule is 202.0350 Da.[6] In a typical mass spectrum

(e.g., using electron ionization), a prominent molecular ion peak (M⁺) would be observed at m/z =

202.

Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group

(•CF₃) or cleavage of the ethoxy side chain.

Synthesis and Mechanistic Rationale
A common and efficient method for synthesizing 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is

via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages readily available

starting materials and proceeds with high regioselectivity.

Representative Synthetic Protocol
Reactant Preparation: To a solution of 6-chloropyridine-3-carbonitrile in a suitable aprotic polar

solvent (e.g., Dimethylformamide, DMF), add 2,2,2-trifluoroethanol.

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate

(K₂CO₃), portion-wise at 0 °C. The base deprotonates the trifluoroethanol to form the more

nucleophilic trifluoroethoxide anion.

Reaction: The reaction mixture is stirred and may be heated (e.g., to 60-80 °C) to facilitate the

substitution reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed,
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dried, and concentrated under reduced pressure. The crude product is then purified, typically by

flash column chromatography, to yield the pure 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile.

Mechanistic Causality
The success of this synthesis relies on key electronic factors:

Nucleophile Generation: The use of a base is critical to generate the sodium or potassium 2,2,2-

trifluoroethoxide, which is a much stronger nucleophile than its parent alcohol.

Pyridine Ring Activation: The pyridine ring is inherently electron-deficient. This deficiency is

significantly enhanced by the strong electron-withdrawing effect of the cyano group (-C≡N) at the 3-

position. This activation makes the carbon atom at the 6-position (para to the cyano group) highly

electrophilic and susceptible to attack by the trifluoroethoxide nucleophile.

Leaving Group: The chloride ion is an excellent leaving group, facilitating the irreversible nature of

the final step of the SₙAr mechanism.
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Starting Materials

Reaction Process

Work-up & Purification

6-Chloropyridine-3-carbonitrile

2,2,2-Trifluoroethanol

Nucleophile Formation:
NaH deprotonates alcohol

Sodium Hydride (Base)

Nucleophilic Aromatic Substitution (SNAr)
in DMF Solvent

+ Heat

Aqueous Quench
& Extraction

Column Chromatography

Final Product:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.
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Role in Medicinal Chemistry and Drug Design
The distinct molecular features of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile make it a

valuable scaffold in drug discovery. The strategic combination of its three core components addresses

several key objectives in the design of optimized therapeutic candidates.

Metabolic Stability: The trifluoroethoxy group is a bioisostere for other alkoxy groups. The high

strength of the C-F bond makes the moiety resistant to oxidative metabolism by cytochrome P450

enzymes, which can increase the half-life and oral bioavailability of a drug candidate.[8]

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which

can enhance its ability to cross cell membranes and reach its biological target.

Binding Interactions: The cyano group is a potent hydrogen bond acceptor and can participate in

crucial dipole-dipole interactions within a target's binding pocket. The pyridine nitrogen also serves

as a hydrogen bond acceptor.

Scaffold Versatility: The cyano-pyridine core is a well-established pharmacophore in numerous

inhibitors targeting enzymes like kinases and proteases. It provides a rigid and synthetically

tractable framework for elaborating more complex structures.[9][10]

Molecular Features

Physicochemical & Pharmacokinetic Effects

Trifluoroethoxy Moiety
(-OCH₂CF₃)

Increased Metabolic Stability
(Resists Oxidation)

Enhanced Lipophilicity
& Cell Permeability

Cyano Group
(-C≡N)

Potent H-Bond Acceptor
(Binding Affinity)

Pyridine Ring

Rigid Bioactive Scaffold

Improved Drug Candidate Profile
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Caption: Logic diagram of structural features and their impact in drug design.

Conclusion
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a precisely engineered chemical entity whose

molecular structure is defined by the synergistic interplay of its pyridine core, cyano substituent, and

trifluoroethoxy group. Its architecture, readily confirmed by standard spectroscopic methods, provides

a unique combination of metabolic stability, binding capability, and synthetic utility. For researchers in

drug development, this compound represents a valuable building block for constructing next-

generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41138466/
https://pubmed.ncbi.nlm.nih.gov/41138466/
https://pubmed.ncbi.nlm.nih.gov/41138466/
https://www.benchchem.com/product/b062107#6-2-2-2-trifluoroethoxy-pyridine-3-carbonitrile-molecular-structure
https://www.benchchem.com/product/b062107#6-2-2-2-trifluoroethoxy-pyridine-3-carbonitrile-molecular-structure
https://www.benchchem.com/product/b062107#6-2-2-2-trifluoroethoxy-pyridine-3-carbonitrile-molecular-structure
https://www.benchchem.com/product/b062107#6-2-2-2-trifluoroethoxy-pyridine-3-carbonitrile-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b062107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

